molecular formula C17H22N2O3 B1383511 7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal CAS No. 1334414-46-8

7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal

Cat. No.: B1383511
CAS No.: 1334414-46-8
M. Wt: 302.37 g/mol
InChI Key: QSEYFZVYMMXJOR-UHFFFAOYSA-N
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Description

7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal is a complex organic compound with a molecular formula of C17H22N2O3 and a molecular weight of 302.37 g/mol. This compound is characterized by its unique structure, which includes a benzyl group attached to a spirocyclic framework containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a suitable precursor containing the benzyl group and the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal can be used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in biochemical assays.

Medicine: In the field of medicine, this compound has potential applications in drug discovery and development. Its structural complexity allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry: In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in materials science and chemical engineering.

Mechanism of Action

The mechanism by which 7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

  • Spiro[4.5]decan-10-one derivatives: These compounds share a similar spirocyclic structure but may differ in the substituents attached to the core.

  • Benzylamine derivatives: These compounds contain a benzyl group attached to an amine, but lack the spirocyclic framework.

Uniqueness: 7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal is unique due to its combination of a benzyl group and a spirocyclic structure containing nitrogen atoms. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Biological Activity

7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal is a compound of increasing interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a spirocyclic framework that contributes to its biological activity. The IUPAC name is 13-benzyl-7,10-dioxa-3,13-diazadispiro[4.0.46.45]tetradecan-4-one, and it has a molecular formula of C15H22N2C_{15}H_{22}N_{2} with a molecular weight of 230.35 g/mol. The structural rigidity provided by the spirocyclic nature enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of diazaspiro compounds exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against multidrug-resistant strains of Mycobacterium tuberculosis (MTB), with minimum inhibitory concentrations (MIC) as low as < 0.016 μg/mL in vitro . Although specific data for this compound is limited, its structural analogs suggest potential activity against various pathogens.

Anticonvulsant Activity

Research into substituted diazaspiro compounds indicates potential anticonvulsant effects. A study on similar diazaspiro compounds revealed their ability to modulate neurotransmitter systems, which could translate into therapeutic effects for seizure disorders . The specific mechanisms remain to be fully elucidated but may involve GABAergic pathways.

Safety and Toxicology

According to the Safety Data Sheet from AK Scientific, this compound is classified as a skin and eye irritant (Category 2) and poses specific target organ toxicity upon single exposure . Handling precautions include avoiding contact with skin and eyes, and appropriate protective equipment should be used during research applications.

Study on Antimicrobial Efficacy

A series of benzothiazinone derivatives containing diazaspiro structures were synthesized and tested for their antimicrobial properties against MTB strains. The study found that modifications at the benzylic position significantly influenced both safety and efficacy profiles in an acute mouse model . This highlights the importance of structural variations in enhancing biological activity.

CompoundMIC (μg/mL)Efficacy in Mouse Model
Compound 1<0.016Significant
Compound 2d<0.016Better PK profile

Pharmacokinetic Studies

Pharmacokinetic studies comparing various diazaspiro compounds indicate that structural modifications can lead to improved bioavailability and reduced toxicity. For instance, one derivative showed enhanced absorption characteristics compared to existing treatments for tuberculosis .

Properties

IUPAC Name

13-benzyl-7,10-dioxa-3,13-diazadispiro[4.0.46.45]tetradecan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c20-15-16(6-8-18-15)13-19(12-14-4-2-1-3-5-14)9-7-17(16)21-10-11-22-17/h1-5H,6-13H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEYFZVYMMXJOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C12CN(CCC23OCCO3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal
Reactant of Route 2
7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal
Reactant of Route 3
7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal
Reactant of Route 4
7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal
Reactant of Route 5
7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal
Reactant of Route 6
Reactant of Route 6
7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal

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